molecular formula C38H63N7O8 B1678227 Neuromedin N CAS No. 102577-25-3

Neuromedin N

Cat. No. B1678227
M. Wt: 745.9 g/mol
InChI Key: RZMLVIHXZGQADB-YLUGYNJDSA-N
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Description

Neuromedin N is a neuropeptide derived from the same precursor polypeptide as neurotensin . It is composed of the amino acid sequence Lys-Ile-Pro-Tyr-Ile-Leu . Neuromedin N is primarily synthesized in the neural and intestinal tissues of mammals . In studies performed in mice, neuromedin N’s physiological effects were shown to include hypothermia and analgesia .


Synthesis Analysis

Neuromedin N is homologous to neurotensin, both of whose sequences are found on the pro neurotensin/neuromedin N precursor C-terminus . Both sequences of neuromedin N as well as neurotensin are flanked by Lys-Arg amino acids, which comprise a consensus sequence for the endoprotease proprotein convertase .


Molecular Structure Analysis

The molecular structure of Neuromedin N is represented by the chemical formula C38H63N7O8 . The molar mass is 745.949 .


Chemical Reactions Analysis

Neuromedin N is primarily synthesized in the neural and intestinal tissues of mammals . Its physiological effects were shown to include hypothermia and analgesia, arising from the peptide’s ligand association to and interaction with neurotensin type 2 (NTS2) G protein-coupled receptors .


Physical And Chemical Properties Analysis

The physical and chemical properties of Neuromedin N include a chemical formula of C38H63N7O8 and a molar mass of 745.949 .

Scientific Research Applications

Interaction with Neurotensin Receptors and Inactivation by Brain Synaptic Peptidases

NN has shown high affinity for brain neurotensin (NT) receptors, indicating its potential role as a neurotransmitter acting at NT receptors. It is competitively inhibited by monoiodinated [Trp11]NT to rat brain synaptic membranes but at a lower potency than NT. Rapid inactivation of NN by rat brain synaptic peptidases suggests a dynamic regulatory mechanism of its activity in the central nervous system, with NN being readily degraded to NN-(2-6), which does not bind to NT receptors. The presence of peptidase inhibitors increases the relative potency of NN, highlighting the importance of enzymatic degradation in its function (Checler, Vincent, & Kitabgi, 1986).

Novel Neurotensin-like Peptide with Specific Biological Activities

NN was identified as a novel neurotensin-like peptide from porcine spinal cord, exhibiting similarities in amino acid sequence to the COOH-terminal sequence of neurotensin. Its contractile activity on guinea pig ileum and hypotensive response in rats similar to NT suggest neuromediator or hormone roles with specific biological activities (Minamino, Kangawa, & Matsuo, 1984).

Distinct Behavioral Profile from Neurotensin

NN demonstrates a behavioral profile distinct from NT, particularly in its effects on locomotor activity and dopamine metabolism in certain limbic areas when microinjected into the ventral tegmental area. However, its potency and effects differ when injected into the nucleus accumbens, suggesting specific and context-dependent roles in modulating behavior and neurotransmitter release (Kalivas, Richardson-Carlson, & Duffy, 1986).

Differential Processing of Neuromedin N and Neurotensin Precursor

The relative distributions of NN and NT in various rat brain areas indicate differential processing of their common precursor. This differential processing suggests region-specific roles and mechanisms of action for NN and NT within the central nervous system, supporting the complexity of their regulatory functions and interactions (Kitabgi et al., 1991).

Safety And Hazards

Neurotensin, a neuropeptide with direct cardiac effects, has been associated with prospective risk of hypertension-related conditions through measurement of its precursor, pro-neurotensin/neuromedin N (pro-NT/NMN) .

properties

IUPAC Name

(2S)-2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-1-[(2S,3S)-2-[[(2S)-2,6-diaminohexanoyl]amino]-3-methylpentanoyl]pyrrolidine-2-carbonyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-methylpentanoyl]amino]-4-methylpentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C38H63N7O8/c1-7-23(5)31(36(50)42-29(38(52)53)20-22(3)4)43-34(48)28(21-25-14-16-26(46)17-15-25)41-35(49)30-13-11-19-45(30)37(51)32(24(6)8-2)44-33(47)27(40)12-9-10-18-39/h14-17,22-24,27-32,46H,7-13,18-21,39-40H2,1-6H3,(H,41,49)(H,42,50)(H,43,48)(H,44,47)(H,52,53)/t23-,24-,27-,28-,29-,30-,31-,32-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RZMLVIHXZGQADB-YLUGYNJDSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)C(C(=O)NC(CC(C)C)C(=O)O)NC(=O)C(CC1=CC=C(C=C1)O)NC(=O)C2CCCN2C(=O)C(C(C)CC)NC(=O)C(CCCCN)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@H](C)[C@@H](C(=O)N[C@@H](CC(C)C)C(=O)O)NC(=O)[C@H](CC1=CC=C(C=C1)O)NC(=O)[C@@H]2CCCN2C(=O)[C@H]([C@@H](C)CC)NC(=O)[C@H](CCCCN)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C38H63N7O8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20145280
Record name Neuromedin N
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20145280
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

745.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Neuromedin N

CAS RN

102577-25-3
Record name Neuromedin N
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0102577253
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Neuromedin N
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20145280
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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